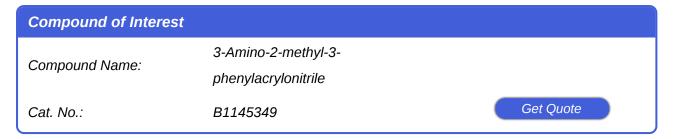


An In-Depth Technical Guide to 3-Amino-2methyl-3-phenylacrylonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Amino-2-methyl-3-phenylacrylonitrile**, a versatile chemical intermediate with significant potential in pharmaceutical research and development. This document consolidates its chemical and physical properties, outlines a detailed synthesis protocol, and explores its emerging role in medicinal chemistry, particularly in the development of novel therapeutic agents. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.

Chemical and Physical Properties

3-Amino-2-methyl-3-phenylacrylonitrile, identified by the CAS Number 19389-49-2, is a member of the acrylonitrile family, characterized by a nitrile group, an amino group, and a phenyl substituent attached to a propenenitrile backbone.[1][2] While experimentally determined physical properties such as melting and boiling points are not readily available in the reviewed literature, a range of predicted physicochemical parameters provide valuable insights into its molecular characteristics.

Table 1: Physicochemical Properties of 3-Amino-2-methyl-3-phenylacrylonitrile



Property	Value	Source
CAS Number	19389-49-2	[1][2]
Molecular Formula	C10H10N2	[2]
Molecular Weight	158.20 g/mol	[2]
IUPAC Name	(E)-3-amino-2-methyl-3- phenylacrylonitrile	
Predicted pKa	2.69 ± 0.70	[2]
Predicted LogP	2.17	[2]
Predicted Polar Surface Area	49.81 Ų	[2]
Predicted Enthalpy of Vaporization	61.13 kJ/mol	[2]
Predicted Vapor Pressure	1.62E-05 mmHg at 25°C	[2]
Hydrogen Bond Acceptor Count	2	[2]
Hydrogen Bond Donor Count	2	[2]
Freely Rotating Bonds	2	[2]

Synthesis

The synthesis of **3-Amino-2-methyl-3-phenylacrylonitrile** can be achieved through a multi-component reaction, a strategy known for its efficiency and atom economy. A plausible and commonly cited method involves the condensation of an aromatic aldehyde, an amine, and a nitrile-containing compound.

Experimental Protocol: Multi-component Synthesis

This protocol is based on established methodologies for the synthesis of related quinoline-carbonitrile derivatives, which share the core acrylonitrile structure.[3][4][5]

Materials:

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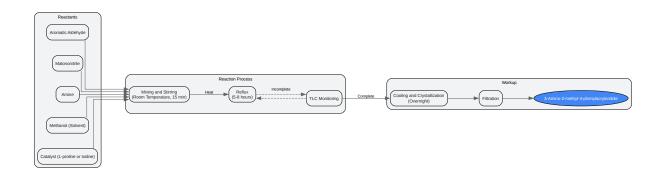
- Substituted aromatic aldehyde (e.g., benzaldehyde) (0.01 mol)
- Malononitrile (0.01 mol)
- 2-Naphthylamine (or other suitable amine) (0.01 mol)
- Methanol (8 mL)
- L-proline (catalyst) (0.0005 mol) or lodine (catalyst) (0.0001 mol)
- Toluene
- Acetone

Procedure:

- In a round-bottom flask, combine the substituted aldehyde (0.01 mol), malononitrile (0.01 mol), and 2-naphthylamine (0.01 mol) in methanol (8 mL).
- Add a catalytic amount of either L-proline (0.0005 mol) or iodine (0.0001 mol).
- Stir the mixture at room temperature for 15 minutes.
- Reflux the reaction mixture for 5-8 hours.
- Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC)
 with a mobile phase of toluene/acetone (8:2 v/v).[3]
- Upon completion of the reaction, allow the mixture to cool to room temperature and stand overnight to facilitate crystallization.
- Collect the resulting crystals by filtration.

Diagram 1: Synthesis Workflow





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Caption: A schematic workflow for the multi-component synthesis of **3-Amino-2-methyl-3-phenylacrylonitrile**.

Applications in Drug Development

The acrylonitrile scaffold is a recognized pharmacophore in medicinal chemistry, and derivatives of **3-Amino-2-methyl-3-phenylacrylonitrile** have shown promise in the development of novel therapeutic agents, particularly in oncology.

Anticancer Potential and the Aryl Hydrocarbon Receptor (AhR) Pathway





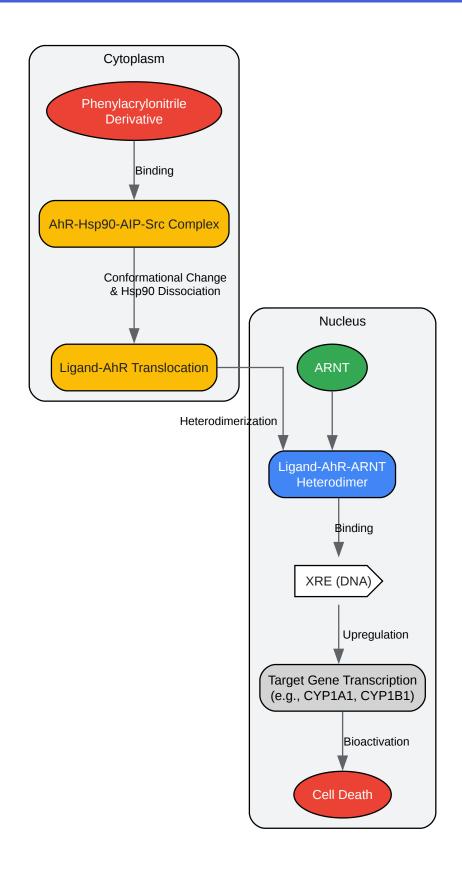


Several studies on dichlorophenylacrylonitrile derivatives have demonstrated their potential as anticancer agents. These compounds have been identified as novel ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in the regulation of cell proliferation and tumorigenesis.[3]

The proposed mechanism involves the binding of the acrylonitrile derivative to the AhR complex in the cytoplasm. This binding event triggers the dissociation of heat shock proteins (Hsp90) and other co-chaperones, allowing the ligand-AhR complex to translocate into the nucleus. Inside the nucleus, it heterodimerizes with the Aryl Hydrocarbon Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the upregulation of cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP1B1). This can induce cell death through bioactivation, a phenomenon observed in certain breast cancer cell populations.[3]

Diagram 2: Proposed AhR Signaling Pathway





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Caption: The proposed mechanism of action for phenylacrylonitrile derivatives via the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

3-Amino-2-methyl-3-phenylacrylonitrile is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the established biological activity of its derivatives make it a valuable building block for the creation of novel therapeutic agents. Further research into its specific biological targets and the development of more detailed synthetic methodologies will undoubtedly expand its applications in medicinal chemistry and beyond. This guide serves as a foundational resource to stimulate and support these future research endeavors.

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